4-(Isopentyloxy)-3-(trifluoromethyl)aniline

Overview

Description

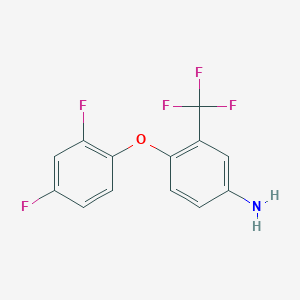

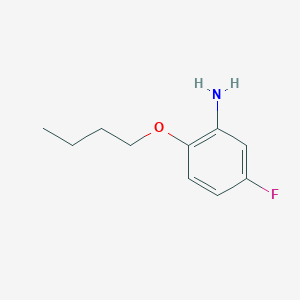

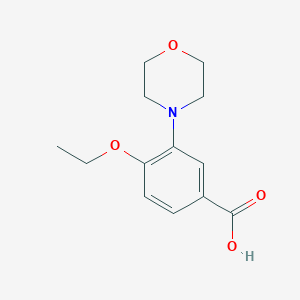

The compound “4-(Isopentyloxy)-3-(trifluoromethyl)aniline” is likely an organic compound containing aniline, isopentyloxy, and trifluoromethyl groups. Aniline is a primary amine that consists of a benzene ring attached to an amino group. Isopentyloxy refers to an isopentyl (or isoamyl) group connected through an ether linkage, and trifluoromethyl is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom .

Molecular Structure Analysis

The molecular structure of “this compound” would likely show the aniline group as the base structure, with the isopentyloxy and trifluoromethyl groups attached at the 4 and 3 positions of the benzene ring, respectively .Chemical Reactions Analysis

The compound “this compound” would likely undergo reactions typical of anilines, ethers, and trifluoromethyl groups. Anilines can participate in electrophilic substitution reactions, while ethers can undergo reactions with strong acids to form alkyl halides and alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its structure. Anilines generally have a higher boiling point than their hydrocarbon counterparts due to the presence of intermolecular hydrogen bonding. The trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity .Scientific Research Applications

Synthesis Techniques and Chemical Reactions

- Hydroxy Group Introduction and N-arylamides Modification : A study describes the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) to afford acetyldiarylamines or corresponding phenols depending on the substituents, showcasing a method for introducing hydroxy groups or modifying N-arylamides (Itoh et al., 2002).

- Vibrational Analysis for Material Applications : Vibrational analysis of 4-chloro/bromo/fluoro-3-(trifluoromethyl)aniline through Fourier Transform-Infrared and Raman techniques has been explored, suggesting potential applications in Non-Linear Optical (NLO) materials (Revathi et al., 2017).

Potential Applications in Material Science

- NLO Material Development : The detailed vibrational analysis indicates that derivatives of 3-(trifluoromethyl)aniline might be useful in developing NLO materials, which are crucial for optical computing and telecommunications (Revathi et al., 2017).

- Synthetic Building Blocks : A protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, which could serve as synthetic building blocks for new pharmaceuticals, agrochemicals, and functional materials, has been reported, demonstrating the versatility of trifluoromethylated aniline compounds in synthesis (Feng & Ngai, 2016).

Chemical Properties and Characterization

- Spectroscopic Investigation : Studies involving Fourier Transform Infrared (FT-IR) and Raman spectroscopy of nitro- and trifluoromethyl-substituted anilines provide insights into the vibrational, structural, and electronic properties of these compounds, which are essential for designing materials with specific optical properties (Saravanan et al., 2014).

Mechanism of Action

Without specific context, it’s challenging to determine the mechanism of action for this compound. If it’s used in a biological context, the mechanism would depend on the specific biological target. In a chemical context, the mechanism would depend on the reaction conditions and the other reactants present .

Safety and Hazards

As with any chemical compound, handling “4-(Isopentyloxy)-3-(trifluoromethyl)aniline” would require appropriate safety measures. Direct contact with the skin or eyes, ingestion, or inhalation should be avoided. It’s also important to note that many aniline derivatives are toxic and may pose health risks .

Future Directions

The study and application of “4-(Isopentyloxy)-3-(trifluoromethyl)aniline” would depend on its properties and reactivity. It could potentially be used in the synthesis of other organic compounds, or in various industries such as pharmaceuticals, agrochemicals, or materials, depending on its properties .

properties

IUPAC Name |

4-(3-methylbutoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3NO/c1-8(2)5-6-17-11-4-3-9(16)7-10(11)12(13,14)15/h3-4,7-8H,5-6,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSLMZBOOKAYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-Biphenyl]-2-yloxy)-5-fluoroaniline](/img/structure/B3171641.png)

![4-[2-(3,5-Dimethyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B3171668.png)

![4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine](/img/structure/B3171707.png)

![Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B3171708.png)